molecular formula C13H18ClF2NO B1397588 3-{[(3,5-Difluorobenzyl)oxy]methyl}piperidine hydrochloride CAS No. 1220020-47-2

3-{[(3,5-Difluorobenzyl)oxy]methyl}piperidine hydrochloride

Cat. No.: B1397588
CAS No.: 1220020-47-2
M. Wt: 277.74 g/mol
InChI Key: RRUCDAKLDCWCPV-UHFFFAOYSA-N
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Description

3-{[(3,5-Difluorobenzyl)oxy]methyl}piperidine hydrochloride is a chemical compound with the molecular formula C₁₃H₁₈ClF₂NO It is characterized by the presence of a piperidine ring substituted with a 3,5-difluorobenzyl group and an oxy-methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3,5-Difluorobenzyl)oxy]methyl}piperidine hydrochloride typically involves the following steps:

    Formation of the 3,5-Difluorobenzyl Intermediate: The synthesis begins with the preparation of the 3,5-difluorobenzyl intermediate. This can be achieved through the fluorination of benzyl derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Coupling with Piperidine: The 3,5-difluorobenzyl intermediate is then coupled with piperidine. This step often involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the piperidine, facilitating nucleophilic substitution.

    Formation of the Oxy-Methyl Linkage: The final step involves the introduction of the oxy-methyl group. This can be achieved through the reaction of the piperidine derivative with formaldehyde or paraformaldehyde under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

    Reaction Temperature and Time: Controlling the temperature and reaction time to maximize yield.

    Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Safety and Environmental Concerns: Implementing measures to handle hazardous reagents and by-products safely and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-{[(3,5-Difluorobenzyl)oxy]methyl}piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation Products: Corresponding carboxylic acids or ketones.

    Reduction Products: Alcohols or amines.

    Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

3-{[(3,5-Difluorobenzyl)oxy]methyl}piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(3,5-Difluorobenzyl)oxy]methyl}piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(3,5-Dichlorobenzyl)oxy]methyl}piperidine hydrochloride
  • 3-{[(3,5-Dimethylbenzyl)oxy]methyl}piperidine hydrochloride
  • 3-{[(3,5-Difluorophenyl)oxy]methyl}piperidine hydrochloride

Comparison

Compared to similar compounds, 3-{[(3,5-Difluorobenzyl)oxy]methyl}piperidine hydrochloride is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

3-[(3,5-difluorophenyl)methoxymethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO.ClH/c14-12-4-11(5-13(15)6-12)9-17-8-10-2-1-3-16-7-10;/h4-6,10,16H,1-3,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUCDAKLDCWCPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COCC2=CC(=CC(=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220020-47-2
Record name Piperidine, 3-[[(3,5-difluorophenyl)methoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220020-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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